molecular formula C26H19N3OS B11286222 2,2-Diphenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide

2,2-Diphenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide

Cat. No.: B11286222
M. Wt: 421.5 g/mol
InChI Key: DZLDBOUWAUSZHT-UHFFFAOYSA-N
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Description

2,2-Diphenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide is a complex organic compound that features a thiazolo[5,4-B]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 2-aminopyridine with α-bromoacetophenone to form an intermediate, which is then cyclized with thiourea to yield the thiazolo[5,4-B]pyridine core. This intermediate is further reacted with 3-bromobenzoyl chloride to introduce the phenylacetamide group .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2,2-Diphenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2-Diphenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide apart is its unique combination of the thiazolo[5,4-B]pyridine core with the phenylacetamide group. This structural arrangement may confer specific biological activities that are not observed in other related compounds .

Properties

Molecular Formula

C26H19N3OS

Molecular Weight

421.5 g/mol

IUPAC Name

2,2-diphenyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C26H19N3OS/c30-24(23(18-9-3-1-4-10-18)19-11-5-2-6-12-19)28-21-14-7-13-20(17-21)25-29-22-15-8-16-27-26(22)31-25/h1-17,23H,(H,28,30)

InChI Key

DZLDBOUWAUSZHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=C(S4)N=CC=C5

Origin of Product

United States

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